molecular formula C12H10BrNO4S B2648500 methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate CAS No. 882747-46-8

methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2648500
CAS No.: 882747-46-8
M. Wt: 344.18
InChI Key: FTEKRUXLRHKSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Sulfonylation: The addition of a phenylsulfonyl group to the nitrogen atom of the pyrrole ring.

    Esterification: The formation of the carboxylate ester group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a role in binding to target proteins, while the bromine atom and carboxylate ester group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-fluoro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 4-iodo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Biological Activity

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₀BrNO₄S
  • Molecular Weight : 344.18 g/mol
  • Melting Point : 137-139 °C
  • CAS Number : [2160399]

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The phenylsulfonyl group is believed to facilitate binding to target proteins, while the bromine atom and the carboxylate ester group contribute to the compound's reactivity and stability .

Anticancer Activity

Recent studies have demonstrated that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of cancer cells.

CompoundCell LineIC₅₀ (µM)
Compound AHep-23.25
Compound BP81517.82
This compoundA549TBD

These findings suggest that modifications in the pyrrole structure can enhance anticancer properties, making it a viable candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In particular, pyrrole derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis. For example, a related compound demonstrated excellent activity against drug-resistant tuberculosis with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .

Study on Antitumor Activity

In a study assessing the antitumor potential of pyrrole derivatives, this compound was included among several other compounds. The study reported that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that the structural variations significantly impact biological efficacy .

Evaluation of Inhibition Mechanisms

Research has indicated that compounds similar to this compound inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, inhibition of Aurora-A kinase was observed in related compounds, which correlates with reduced tumor growth in vitro and in vivo models .

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)-4-bromopyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S/c1-18-12(15)11-7-9(13)8-14(11)19(16,17)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKRUXLRHKSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.